Cas no 1195941-38-8 (2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid)

1195941-38-8 structure
Productnaam:2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
CAS-nummer:1195941-38-8
MF:C27H27NO5
MW:445.506987810135
MDL:MFCD26406005
CID:4562647
PubChem ID:44481866
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-indane-2-carboxylic acid
- Edg-2 receptor inhibitor 1
- 2-(4-METHOXY-3-(3-METHYLPHENETHOXY)BENZAMIDO)-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLIC ACID(WXG02335)
- 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-
- Edg 2 receptor inhibitor 1,Edg2 receptor inhibitor 1
- 2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid
- EN300-265974
- CZN001
- CHEMBL3621969
- 1195941-38-8
- Fipaxalparant (USAN/INN)
- SAR100842
- A-003423457
- VXB94138
- 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-((4-methoxy-3-(2-(3-methylphenyl)ethoxy)benzoyl)amino)-
- D12642
- HY-100185
- A003423457
- FIPAXALPARANT [INN]
- SAR-100842
- 2,3-Dihydro-2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1H-Indene-2-carboxylic Acid
- Y76WZ464EY
- UNII-Y76WZ464EY
- DB-121933
- CS-0018180
- 2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-1,3-dihydroindene-2-carboxylic acid
- TS-09028
- Z2492413932
- FIPAXALPARANT [USAN]
- SOJDTNUCCXWTMG-UHFFFAOYSA-N
- CZN-001
- AKOS030525390
- 2-[[4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzoyl]amino]-1,3-dihydroindene-2-carboxylic acid
- 2-(4-Methoxy-3-(3-methylphenethoxy)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid
- SCHEMBL1560214
- HZN-825
- 2-(4-Methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino)-indan-2-carboxylic acid
- GTPL11315
- FIPAXALPARANT
-
- MDL: MFCD26406005
- Inchi: 1S/C27H27NO5/c1-18-6-5-7-19(14-18)12-13-33-24-15-20(10-11-23(24)32-2)25(29)28-27(26(30)31)16-21-8-3-4-9-22(21)17-27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,29)(H,30,31)
- InChI-sleutel: SOJDTNUCCXWTMG-UHFFFAOYSA-N
- LACHT: C1C2=C(C=CC=C2)CC1(NC(=O)C1=CC=C(OC)C(OCCC2=CC=CC(C)=C2)=C1)C(O)=O
Berekende eigenschappen
- Exacte massa: 445.18892296g/mol
- Monoisotopische massa: 445.18892296g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 8
- Complexiteit: 667
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 84.9Ų
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Beveiligingsinformatie
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S910840-5mg |
SAR-100842 |
1195941-38-8 | 98% | 5mg |
¥5,485.50 | 2022-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-50 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 50mg |
¥11633.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 1mg |
¥1115.00 | 2023-04-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-25 mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 98% | 25mg |
¥7764.00 | 2023-04-05 | |
Enamine | EN300-265974-1g |
2-{4-methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid |
1195941-38-8 | 95% | 1g |
$3417.0 | 2023-09-13 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 1mg |
¥ 1115 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-2mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 2mg |
¥ 1967 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-50mg |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 50mg |
¥ 11633 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4521-1 mL * 10 mM (in DMSO) |
Edg-2 receptor inhibitor 1 |
1195941-38-8 | 99.69% | 1 mL * 10 mM (in DMSO) |
¥ 3285 | 2023-09-07 | |
Ambeed | A774434-1g |
2-(4-Methoxy-3-(3-methylphenethoxy)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid |
1195941-38-8 | 98% | 1g |
$2281.0 | 2025-02-27 |
2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid Gerelateerde literatuur
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1195941-38-8)2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):2053.0
atkchemica
(CAS:1195941-38-8)2-{4-methoxy-3-2-(3-methylphenyl)ethoxybenzamido}-2,3-dihydro-1H-indene-2-carboxylic acid

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek